4-bromo-N'-hydroxybenzenecarboximidamide

Descripción general

Descripción

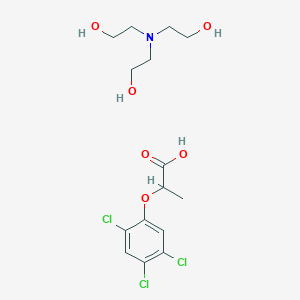

4-bromo-N'-hydroxybenzenecarboximidamide is a chemical compound that is related to various research areas, including the study of photoreduction reactions, the synthesis of probes for amyloid plaques in Alzheimer's disease, and the investigation of lipid peroxidation products in liver toxicity. While the specific compound is not directly mentioned in the provided papers, the related compounds and reactions give insight into the chemical behavior and potential applications of similar brominated aromatic compounds.

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions, such as the presence of strong bases or catalytic systems. For instance, the synthesis of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) involves the formation of different isomers and requires careful control of reaction conditions to obtain the desired products . Similarly, the synthesis of transition-metal complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide (L1) involves reactions with metal salts in the presence of ammonia as a basic medium . These examples suggest that the synthesis of 4-bromo-N'-hydroxybenzenecarboximidamide would also require careful consideration of reaction conditions and reagents.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can significantly influence their reactivity and interactions with other molecules. For example, the presence of double bonds in BSB allows for the formation of different isomers, which can have varying biological activities . The coordination of ligands to metal centers, as seen in the transition-metal complexes of L1, is influenced by the ligand's functional groups, such as -OH and -NH groups . These insights into molecular structure can be applied to understand the potential reactivity and binding properties of 4-bromo-N'-hydroxybenzenecarboximidamide.

Chemical Reactions Analysis

The chemical reactions involving brominated aromatic compounds can be complex and are influenced by various factors. The HCl-catalyzed photoreduction of 4-bromonitrobenzene, for example, involves radical intermediates and is second order in chloride ion concentration . The isomerization of BSB in strong base highlights the importance of geometric stability in the reactivity of such compounds . These studies demonstrate that the chemical reactions of 4-bromo-N'-hydroxybenzenecarboximidamide would likely be sensitive to reaction conditions and the presence of catalysts or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are key to their function and application. The antimicrobial and antioxidant activities of the transition-metal complexes of L1 indicate that such compounds can have significant biological relevance . The study of lipid peroxidation products, such as 4-hydroxynonenal, in the context of bromobenzene intoxication, shows the potential for brominated aromatic compounds to be involved in or affected by oxidative stress processes . These findings suggest that 4-bromo-N'-hydroxybenzenecarboximidamide could also exhibit unique physical and chemical properties that may be relevant in biological systems or materials science.

Aplicaciones Científicas De Investigación

Enhancement of Lithium-Ion Batteries

A study by Zhang Qian-y (2014) focused on the use of a bifunctional electrolyte additive, closely related to 4-bromo-N'-hydroxybenzenecarboximidamide, in lithium-ion batteries. The additive was found to polymerize electrochemically to form a protective film on the battery's electrode, which helps prevent overcharging and enhances thermal stability while lowering flammability. This development is significant for improving the safety and longevity of lithium-ion batteries without compromising their performance Research on a new bifunctional electrolyte additive for lithium-ion batteries.

Multifunctional Probes for Ion Detection

Another application was identified by Gang Zhao et al. (2019), who designed and prepared a colorimetric and fluorescent multifunctional chemosensor integrating 4-bromo-2-hydroxybenzaldehyde with Rhodamine B hydrazide. This probe was able to selectively detect Cu2+, Al3+, and Ca2+ ions through distinct colorimetric and fluorescent signals, making it useful for monitoring these ions in various environments, including living cells and zebrafishes. Such sensors are crucial for environmental monitoring, biological research, and medical diagnostics Molecular design strategies of multifunctional probe for simultaneous monitoring of Cu2+, Al3+, Ca2+ and endogenous l-phenylalanine (LPA) recognition in living cells and zebrafishes.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

4-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHIZOZPSSURRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N'-hydroxybenzenecarboximidamide | |

CAS RN |

19227-14-6, 69113-23-1 | |

| Record name | 4-bromo-N'-hydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 69113-23-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)

![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)